Cas no 300816-11-9 (1H-Benz[de]isoquinoline-2(3H)-butanamide,N-hydroxy-1,3-dioxo-)
300816-11-9 structure
Product Name:1H-Benz[de]isoquinoline-2(3H)-butanamide,N-hydroxy-1,3-dioxo-
CAS-nummer:300816-11-9
MF:C16H14N2O4
MW:298.293364048004
CID:304053
PubChem ID:3785
Update Time:2025-04-19
1H-Benz[de]isoquinoline-2(3H)-butanamide,N-hydroxy-1,3-dioxo- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Benz[de]isoquinoline-2(3H)-butanamide,N-hydroxy-1,3-dioxo-
- NULLSCRIPT
- 300816-11-9
- SCHEMBL411512
- CS-0065905
- HDInhib_000069
- Z56880376
- Q27216241
- BRD-K76097666-001-02-1
- SCHEMBL411511
- EG-0076
- AB00074685-01
- SR-01000388355-1
- 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-hydroxybutanamide
- CHEBI:125630
- 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxybutanamide
- SMP2_000267
- 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-hydroxybutanamide
- CBChromo1_000059
- 4-{2,4-dioxo-3-azatricyclo[7.3.1.0?,??]trideca-1(13),5,7,9,11-pentaen-3-yl}-N-hydroxybutanamide
- J-017768
- HY-118421
- CBDivE_003232
- 4-(1,3-dioxo-2-benzo[de]isoquinolinyl)-N-hydroxybutanamide
- AKOS000273602
- SR-01000388355
- STL581997
- 4-{2,4-DIOXO-3-AZATRICYCLO[7.3.1.0?,(1)(3)]TRIDECA-1(13),5,7,9,11-PENTAEN-3-YL}-N-HYDROXYBUTANAMIDE
- CHEMBL5282405
- DB-218213
-
- Inchi: 1S/C16H14N2O4/c19-13(17-22)8-3-9-18-15(20)11-6-1-4-10-5-2-7-12(14(10)11)16(18)21/h1-2,4-7,22H,3,8-9H2,(H,17,19)
- InChI-sleutel: GBPSCCPAXYTNMB-UHFFFAOYSA-N
- LACHT: O=C1C2=CC=CC3=CC=CC(C(N1CCCC(NO)=O)=O)=C23
Berekende eigenschappen
- Exacte massa: 298.09500
- Monoisotopische massa: 298.095
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 5
- Complexiteit: 449
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 86.7A^2
- XLogP3: 1.3
Experimentele eigenschappen
- Smeltpunt: 171-172℃
- PSA: 88.40000
- LogboekP: 1.62920
- Gevoeligheid: Light Sensitive
1H-Benz[de]isoquinoline-2(3H)-butanamide,N-hydroxy-1,3-dioxo- Beveiligingsinformatie
- Veiligheidsinstructies: S22; S24/25
- Opslagvoorwaarde:−20°C
1H-Benz[de]isoquinoline-2(3H)-butanamide,N-hydroxy-1,3-dioxo- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12092-1mg |
Nullscript |
300816-11-9 | 98% | 1mg |
¥831.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12092-5mg |
Nullscript |
300816-11-9 | 98% | 5mg |
¥3379.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12092-10mg |
Nullscript |
300816-11-9 | 98% | 10mg |
¥5987.00 | 2023-09-09 | |
| Key Organics Ltd | EG-0076-1MG |
Nullscript |
300816-11-9 | >97% | 1mg |
£36.00 | 2025-02-08 | |
| Key Organics Ltd | EG-0076-5MG |
Nullscript |
300816-11-9 | >97% | 5mg |
£42.00 | 2025-02-08 | |
| Key Organics Ltd | EG-0076-10MG |
Nullscript |
300816-11-9 | >97% | 10mg |
£51.00 | 2025-02-08 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-222084-1 mg |
Nullscript, |
300816-11-9 | ≥97% (TLC) | 1mg |
¥564.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-222084A-5 mg |
Nullscript, |
300816-11-9 | ≥97% (TLC) | 5mg |
¥2,256.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-222084-1mg |
Nullscript, |
300816-11-9 | ≥97% (TLC) | 1mg |
¥564.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-222084A-5mg |
Nullscript, |
300816-11-9 | ≥97% (TLC) | 5mg |
¥2256.00 | 2023-09-05 |
1H-Benz[de]isoquinoline-2(3H)-butanamide,N-hydroxy-1,3-dioxo- Gerelateerde literatuur
-
Elley E. Rudebeck,Rosalind P. Cox,Toby D. M. Bell,Rameshwor Acharya,Zikai Feng,Nuri Gueven,Trent D. Ashton,Frederick M. Pfeffer Chem. Commun. 2020 56 6866
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